(3Z)-4-hydroxy-3-[(2S,3S,4S)-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one
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Overview
Description
(3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzopyran ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzopyran ring, introduction of the nitro group, and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
(3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives and nitro-containing compounds. Examples include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(3Z)-4-HYDROXY-3-[3-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]PENT-3-EN-2-ONE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14F3NO5 |
---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-[(2S,3S,4S)-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one |
InChI |
InChI=1S/C15H14F3NO5/c1-7(20)11(8(2)21)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)19(22)23/h3-6,12-14,20H,1-2H3/b11-7+/t12-,13-,14-/m0/s1 |
InChI Key |
OHPUZUJQIHXLGR-MGYQHCTBSA-N |
Isomeric SMILES |
C/C(=C(\[C@H]1[C@@H]([C@H](OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])/C(=O)C)/O |
Canonical SMILES |
CC(=C(C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
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